![molecular formula C23H32N2O4 B5638448 ((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5638448.png)
((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol
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Overview
Description
The introduction of such compounds often involves the exploration of novel synthetic pathways, structural configurations, and potential applications in various fields such as materials science, pharmacology, and chemical synthesis. The compound appears to be a derivative of benzofuran and piperidine, suggesting interest in its synthesis and analysis due to the unique properties and reactivities of these moieties.
Synthesis Analysis
The synthesis of complex organic compounds like the one described typically involves multi-step reactions, including ring closure, substitution, and functional group transformations. For example, the synthesis of similar compounds has utilized techniques such as palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions and chemical resolution processes (Luo & Naguib, 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT), is crucial for confirming the configuration of synthesized compounds. Studies on related compounds have employed DFT and X-ray crystallography to confirm molecular structures and assess conformational stability (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore the reactivity of functional groups, the formation of new bonds, and the synthesis of derivatives with varied properties. Research on analogous compounds has investigated reactions like nucleophilic aromatic fluoride displacement-cyclization to synthesize derivatives with specific substituents (Kapples & Effland, 1993).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the behavior of compounds under various conditions. Crystallographic data can reveal insights into the stability, packing, and potential intermolecular interactions within the crystal lattice (Sudhakar et al., 2005).
properties
IUPAC Name |
(3,6-dimethyl-1-benzofuran-2-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-15-3-4-20-16(2)22(29-21(20)9-15)23(28)25-11-18(19(12-25)14-27)10-24-7-5-17(13-26)6-8-24/h3-4,9,17-19,26-27H,5-8,10-14H2,1-2H3/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXSYRJBALLDII-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CC(C(C3)CO)CN4CCC(CC4)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3C[C@H]([C@H](C3)CO)CN4CCC(CC4)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-dimethyl-1-benzofuran-2-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]pyrrolidin-1-yl]methanone |
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